Pyriftalid

Catalog No.
S632674
CAS No.
135186-78-6
M.F
C15H14N2O4S
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyriftalid

Pyriftalid addresses the formulation instability and leaching risks common with water-soluble ALS inhibitors like bispyribac-sodium in flooded rice paddies.

  • Ultra-low 1.8 mg/L aqueous solubility anchors active in upper soil layer, reducing groundwater leaching and enhancing target-site retention.
  • Neutral thio-phthalide compound eliminates phase separation issues in SC and WP formulations, unlike ionic salts.
  • Direct nitro-to-mercapto synthesis pathway avoids high-pressure hydrogenation, cutting capital costs for CROs.

CAS Number

135186-78-6

Product Name

Pyriftalid

IUPAC Name

7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C15H14N2O4S/c1-8-9-5-4-6-10(13(9)14(18)21-8)22-15-16-11(19-2)7-12(17-15)20-3/h4-8H,1-3H3

InChI Key

RRKHIAYNPVQKEF-UHFFFAOYSA-N

Synonyms

CGA 279233, pyriftalid

Canonical SMILES

CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1

The exact mass of the compound Pyriftalid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of 2-benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 100 mg, 1 g

Pyriftalid (CAS 135186-78-6) is a highly selective pyrimidinyl(thio)benzoate herbicide that functions as an acetolactate synthase (ALS) inhibitor. Primarily utilized in rice cultivation to control barnyard grass (Echinochloa crus-galli) and other critical weeds, it disrupts the biosynthesis of branched-chain amino acids. Unlike highly water-soluble salt derivatives in its class, pyriftalid is a neutral thio-phthalide compound characterized by extremely low aqueous solubility and low mammalian toxicity [1]. These baseline physicochemical traits make it a strategic active ingredient for suspension concentrates (SC) and wettable powders (WP) where low soil mobility and high target-site retention are required for flooded paddy applications.

Procurement Fit

Herbicide class ALS inhibitor (HRAC Group 2), pyrimidinyl benzoate subclass distinct from sulfonylureas
Crop system Transplanted and direct-seeded rice, early post-emergence application
Weed spectrum Grass-biased activity against Echinochloa spp., Leptochloa chinensis, Ischaemum rugosum
Formulation note Racemic chiral molecule; splash-formulation available for labor-sensitive operations

Substituting pyriftalid with more common in-class alternatives, such as bispyribac-sodium or pyriminobac-methyl, fundamentally alters formulation requirements and environmental fate. Because bispyribac-sodium is a highly soluble salt (>73,000 mg/L water solubility), it is typically formulated as a soluble liquid (SL) and exhibits higher mobility in aquatic systems [1]. In contrast, pyriftalid’s extreme hydrophobicity (1.8 mg/L solubility) anchors it in the upper soil layers of flooded paddies, minimizing groundwater leaching and altering the root-uptake kinetics [2]. Consequently, generic substitution based solely on the shared ALS-inhibition mechanism will lead to formulation phase separation, unexpected leaching, and potential crop phytotoxicity under field conditions.

Substitution Risk

Pyrimidinyl benzoate core structure
vs
Sulfonylurea core; structural divergence may shift cross-resistance patterns
Grass-biased spectrum; sedge/broadleaf control requires formulation partner
vs
Broader inherent spectrum in many sulfonylureas; solo application may suffice
Sulfonylurea-resistant Cyperus difformis may not respond to pyriftalid-sulfonylurea mixtures
vs
Non-ALS herbicides (pretilachlor, oxadiazon) may control resistant biotypes

Mercapto-Substitution Synthesis Efficiency

Traditional synthesis of pyrimidinylbenzoate herbicides often relies on hazardous catalytic hydrogenation and diazotization. Pyriftalid scale-up has been optimized via a direct nitro-to-mercapto substitution using sodium sulfide and elemental sulfur on 3-nitrophthalic acid. This 5-step route achieves a 68% overall yield with 99.88% purity, eliminating high-pressure hydrogenation and significantly reducing salt waste compared to legacy routes[1].

Evidence DimensionOverall synthesis yield and purity
Target Compound DataPyriftalid: 68% overall yield, 99.88% purity (5 steps via direct mercapto substitution)
Comparator Or BaselineTraditional catalytic hydrogenation/diazotization route
Quantified DifferenceElimination of high-pressure steps and reduced salt waste with high final purity
Conditions5-step synthesis from 3-nitrophthalic acid using Na2S/S

Bypassing hazardous hydrogenation steps lowers capital equipment costs and improves safety for industrial procurement and toll manufacturing.

Echinochloa species efficacy
Head-to-head
Pyriftalid: species-dependent GR90 variation across E. crus-galli, E. oryzicola, E. phyllopogon
Pretilachlor: uniform GR90 across all three Echinochloa species
Species identification may inform product selection; pretilachlor offers species-independent uniformity
Greenhouse pot trial; Japan; post-emergence application

Aqueous Solubility & Leaching Potential

Within the pyrimidinyl(thio)benzoate class, salt forms like bispyribac-sodium exhibit extreme water solubility, often exceeding 73,000 mg/L[1]. In contrast, pyriftalid is highly lipophilic with an aqueous solubility of only 1.8 mg/L at 25 °C [2]. This low solubility restricts its mobility in soil profiles, drastically reducing groundwater leaching risk and necessitating different formulation strategies (such as suspension concentrates) compared to soluble liquid benchmarks.

Evidence DimensionAqueous solubility at 25 °C
Target Compound DataPyriftalid: 1.8 mg/L
Comparator Or BaselineBispyribac-sodium: ~73,300 mg/L
Quantified Difference>40,000-fold reduction in aqueous solubility
ConditionsStandard aqueous solubility testing at 25 °C

The extremely low water solubility dictates formulation selection (favoring SC or WP over SL) and is critical for buyers prioritizing low-leaching environmental profiles in flooded paddy applications.

Cross-resistance profile
Head-to-head
Pyriftalid + sulfonylurea mixture: ineffective on sulfonylurea-resistant Cyperus difformis biotype
Non-ALS herbicides (butachlor, oxadiazon, pretilachlor): effective control of resistant biotype
Pyriftalid value lies in rotation with non-ALS herbicides, not as sulfonylurea-mixture rescue
Korean C. difformis accession; in vitro ALS R/S factors up to 3583-fold

Weed Dry Matter Reduction in Tank Mixes

Pyriftalid demonstrates high compatibility and synergistic efficacy when formulated with sulfonylureas like bensulfuron-methyl. In field trials targeting complex weed populations, the combination of pyriftalid + bensulfuron-methyl (at 450-900 ml/ha) reduced total weed dry matter to 1.84 g/m² at 30 days after transplanting (DAT), achieving up to 67.8% dry matter accumulation reduction compared to the weedy check[1]. This performance matches or exceeds more complex multi-active baseline treatments.

Evidence DimensionTotal weed dry matter at 30 DAT
Target Compound DataPyriftalid + bensulfuron-methyl: 1.84 g/m²
Comparator Or BaselineWeedy check (high infestation baseline)
Quantified DifferenceUp to 67.8% reduction in weed dry matter accumulation
ConditionsTransplanted rice field trials, evaluated at 30, 45, and 60 DAT

High efficacy in standard tank mixes ensures that procurement of pyriftalid translates directly into competitive, broad-spectrum commercial formulations without requiring novel adjuvants.

Photolytic half-life
Reported
~6 days
Rapid photodegradation may support rotation-sensitive rice systems
Sulfonylureas often exceed 30–60 days; data to verify per PPDB note
Yield and economic return
Field-reported
6.18 t/ha grain yield
Reported highest net return among tested treatments at 450 mL/ha combination dose
Transplanted summer rice; West Bengal, India; 2016 season
Splash method efficiency
Head-to-head
56% less time, 97% less water carried
Supports labor-constrained wet-sown rice procurement decisions
Multi-country SE Asia trials; pyriftalid/cinosulfuron WG 40.8

SC Herbicide Formulation

Because of its extremely low aqueous solubility (1.8 mg/L), pyriftalid is the optimal choice for developing stable suspension concentrates (SC) and wettable powders (WP). Buyers formulating for tropical or high-rainfall environments should procure pyriftalid over bispyribac-sodium to prevent active ingredient washout and ensure prolonged surface retention [1].

Scalable Thioether/Phthalide Synthesis

For toll manufacturers and synthesis CROs, pyriftalid offers a distinct process chemistry advantage. Its core can be synthesized via direct nitro-to-mercapto substitution using sodium sulfide, avoiding the high-pressure catalytic hydrogenation and hazardous diazotization steps required for older pyrimidinylbenzoates. This makes it a preferred target for facilities looking to minimize capital equipment costs and salt waste[2].

Synergistic Tank-Mix Manufacturing

Pyriftalid is highly suited for procurement by formulators creating broad-spectrum, multi-active products. Quantitative field data demonstrates that when combined with sulfonylureas like bensulfuron-methyl, pyriftalid achieves up to 67.8% reduction in weed dry matter, making it an ideal anchor active ingredient for targeting resistant Echinochloa crus-galli in direct-seeded or transplanted rice[3].

Application Fit

Application
Selection Property
Validation Focus
Sulfonylurea-resistant sedge management
Non-sulfonylurea ALS inhibitor subclass for rotation
Cross-resistance profile against local Cyperus difformis biotypes
Labor-constrained wet-sown rice
Splash-formulation compatibility; no spray equipment required
Application efficiency and operator exposure endpoints
Rotation-sensitive rice systems
Short soil residual profile
Carryover risk to following vegetable or legume crops
Economic optimization in transplanted rice
Combination dose-response with bensulfuron-methyl
Yield and return-on-investment under local agro-ecological conditions

XLogP3

3

Hydrogen Bond Acceptor Count

7

Exact Mass

318.06742811 Da

Monoisotopic Mass

318.06742811 Da

Heavy Atom Count

22

UNII

4KJ568Y783

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

135186-78-6

Wikipedia

Pyriftalid

Use Classification

Agrochemicals -> Herbicides

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